molecular formula C13H15NO4 B094951 N-Benzyloxycarbonyl-L-proline CAS No. 114-11-4

N-Benzyloxycarbonyl-L-proline

Cat. No. B094951
CAS RN: 114-11-4
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-NSHDSACASA-N
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Description

N-Benzyloxycarbonyl-L-proline, also known as N-CBZ-L-Proline or Z-Pro-OH, is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine .


Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H14NO4 . The IUPAC name is (2S)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylate .


Chemical Reactions Analysis

N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine .


Physical And Chemical Properties Analysis

N-Benzyloxycarbonyl-L-proline appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . The compound is soluble in methanol .

Scientific Research Applications

  • Peptide Synthesis and Modification:

    • It is used in the synthesis of L-Pyroglutamic acid derivatives from L-Proline, specifically as a protective group during the ruthenium tetroxide oxidation of cyclic α-amino acids. The utility of N-benzyloxycarbonyl among other protecting groups was specifically tested for its stability and effectiveness in transforming L-proline into L-pyroglutamic acid and its derivatives without racemization (Yoshifuji et al., 1986).
  • Polymer Research:

    • It is instrumental in the preparation and characterization of polymers derived from hydroxyproline, for instance, poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline ester) with easily removable pendant N-benzyloxycarbonyl groups. Such polymers have significant weight-average molecular weight and are important in understanding polymer structures and characteristics (Lee et al., 1999).
  • Enzyme Inhibition Studies:

    • N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, a compound derived from N-Benzyloxycarbonyl-L-proline, was found to be a specific inhibitor of post-proline cleaving enzyme from bovine brain. This compound is significant for its ability to completely and irreversibly inactivate the enzyme at low concentrations and has been used to understand the physiological functions of this enzyme within the metabolism of neuropeptides (Knisatschek & Bauer, 1986).
  • Mass Spectrometry and Fragmentation Studies:

    • The presence of N-benzyloxycarbonyl-protected proline in peptide derivatives significantly affects fragmentation patterns in mass spectrometry. Studies involving field desorption, fast atom bombardment, and tandem mass spectrometry to understand peptide structure, stability, and fragmentation patterns have utilized this compound (Tsunematsu, 1997).
  • Chiral Separation Techniques:

    • N-Benzyloxycarbonyl-L-glutamyl-L-proline and its variants have been used as chiral counter ions for the enantiomeric resolution of amino alcohols, significantly impacting the field of stereochemistry and molecular separation techniques. They provide valuable insights into the influence of solute structure, column temperature, and other factors on enantiomeric retention and resolution (Karlsson & Karlsson, 1997).
  • Enzyme Catalysis Research:

    • Benzyloxycarbonyl-L-proline p-guanidinophenyl ester has been used as an "inverse substrate" for trypsin in enzyme-catalyzed acyl-transfer reactions leading to the synthesis of Pro-Xaa peptide bonds. This use sheds light on the specificity and efficiency of trypsin and the formation of peptide bonds, offering insights into enzyme catalysis and protein synthesis (Schellenberger et al., 1991).

Safety And Hazards

N-Benzyloxycarbonyl-L-proline should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . In case of contact with skin or eyes, or if ingested or inhaled, immediate medical attention should be sought .

properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150856
Record name Carbobenzoxyproline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-L-proline

CAS RN

1148-11-4
Record name Benzyloxycarbonyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxyproline
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Record name Carbobenzoxyproline
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Record name N-benzyloxycarbonyl-L-proline
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Record name N-(CARBOBENZYLOXY)-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP
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Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Quantity
1.15 g
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1.6 g
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2.02 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
A Lupi, A Rossi, P Vaghi, A Gallanti, G Cetta… - … et Biophysica Acta (BBA …, 2005 - Elsevier
… We studied the effect of a prolidase inhibitor, N-benzyloxycarbonyl-l-proline (Cbz-Pro), in vitro on prolidase from human fibroblasts and in vivo on murine erythrocytes prolidase. A 90% …
Number of citations: 23 www.sciencedirect.com
RS Lee, JM Yang, KH Huang - Polymer journal, 1999 - nature.com
… be chemically modified or used as sites for covalent attachment of drugs or bioactive molecules, we have studied the synthesis of poly(trans4-hydroxy-N-benzyloxycarbonyl-L-proline) […
Number of citations: 21 www.nature.com
TD HARRIS - 1975 - search.proquest.com
… The reaction of benzyl chloroformate with L-proline (16) in aqueous NaOH gave a high yield of N-benzyloxycarbonyl-L-proline (22) as a viscous oil. This oil could not be crystallized, so …
Number of citations: 3 search.proquest.com
RS Lee, HR Li, JM Yang, FY Tsai - Polymer, 2005 - Elsevier
A series of novel types of diblock poly(trans-4-hydroxy-N-benzyloxycarbonyl-l-proline)-block-poly(ε-caprolactone) (PHpr10-b-PCL) copolymers were synthesized by ring-opening …
Number of citations: 10 www.sciencedirect.com
RS Lee, JM Yang - Journal of Polymer Science Part A: Polymer …, 2005 - Wiley Online Library
A series of novel types of three‐armed poly(trans‐4‐hydroxy‐N‐benzyloxycarbonyl‐L‐proline)‐block‐poly(ε‐caprolactone) (PHpr‐b‐PCL) copolymers were successfully synthesized …
Number of citations: 5 onlinelibrary.wiley.com
BY Chung, CH Lee, CM Yang - Bulletin of the Korean Chemical …, 1985 - koreascience.kr
… From the above results, it was confirmed that diborane reduc tion of N-benzyloxycarbonyl-L-glutamic acid a-methyl ester (4) undoubtedly afforded N-benzyloxycarbonyl-L-proline methyl …
Number of citations: 2 koreascience.kr
NE Shutskever, VA Shibnev, MI Millionova… - Bulletin of the Academy …, 1959 - Springer
The methyl esters of L-prolylglycine, L-prolylglycyl-L-proline, L-prolyl-L-prolylglycine, giycyl-L-prolyl-L-proline, and glycyl-L-prolylglycine were synthesized. 2. These esters were …
Number of citations: 3 link.springer.com
RS Lee, JM Yang, TF Lin - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
… This article describes the melt ring-opening/condensation reaction of trans-4-hydroxy-N-benzyloxycarbonyl-L-proline (N-CBz-Hpr) with 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (…
Number of citations: 44 onlinelibrary.wiley.com
EWB De Leer, JM Van Der Toorn - Recueil des Travaux …, 1975 - Wiley Online Library
The NMR spectrum of N‐(benzyloxycarbonyl)‐L‐proline t‐butyl ester shows two t‐butyl signals of slowly interconverting syn and anti rotamers. The t‐butyl signals have been assigned …
Number of citations: 3 onlinelibrary.wiley.com
K Suzuki, T Abiko - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… After the removal of the benzyloxycarbonyl group of I, the resulting hexapeptide ester was condensed with N-benzyloxycarbonyl-L-proline p-nitrophenyl esterº to yield N–…
Number of citations: 5 www.jstage.jst.go.jp

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